molecular formula C23H19ClN4O3 B11289380 N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11289380
M. Wt: 434.9 g/mol
InChI Key: SPIRSNPAIOSOEW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a pyridinylmethyl group, and an imidazolidinone ring

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H19ClN4O3/c24-17-8-10-18(11-9-17)26-21(29)13-20-22(30)28(19-6-2-1-3-7-19)23(31)27(20)15-16-5-4-12-25-14-16/h1-12,14,20H,13,15H2,(H,26,29)

InChI Key

SPIRSNPAIOSOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the imidazolidinone intermediate with a chlorobenzene derivative, often using a coupling reagent such as palladium on carbon.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Preliminary studies might explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide: can be compared with other imidazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, might enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.

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